6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Catalog No.
S6818835
CAS No.
M.F
C13H7ClN2O3S
M. Wt
306.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-...

Product Name

6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

IUPAC Name

6-chloro-2-oxo-N-(1,3-thiazol-2-yl)chromene-3-carboxamide

Molecular Formula

C13H7ClN2O3S

Molecular Weight

306.72 g/mol

InChI

InChI=1S/C13H7ClN2O3S/c14-8-1-2-10-7(5-8)6-9(12(18)19-10)11(17)16-13-15-3-4-20-13/h1-6H,(H,15,16,17)

InChI Key

FTCUQQFDUBABCH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)NC3=NC=CS3

solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)NC3=NC=CS3

The exact mass of the compound 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is 305.9865910 g/mol and the complexity rating of the compound is 457. The solubility of this chemical has been described as = [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a highly functionalized heterocyclic building block combining a halogenated coumarin core with a thiazole-bearing carboxamide moiety. In procurement and assay design, this compound serves as a privileged scaffold for developing selective enzyme inhibitors (such as carbonic anhydrase and acetylcholinesterase inhibitors) and advanced antimicrobial agents. The presence of the 6-chloro substituent significantly modulates the electronic distribution of the coumarin system, enhancing lipophilicity and providing a distinct vector for halogen bonding, while the 1,3-thiazol-2-yl amide offers a robust hydrogen-bonding network and superior structural rigidity compared to standard ester or aliphatic amide analogs [1].

Substituting this specific compound with the unsubstituted coumarin analog (lacking the 6-chloro group) or a simple N-phenyl amide drastically alters both physicochemical behavior and assay performance. The 6-chloro group is not merely a passive substituent; it lowers the pKa of the coumarin system and drives specific hydrophobic and halogen-bonding interactions in target binding sites. Furthermore, replacing the 1,3-thiazol-2-yl group with a standard phenyl ring eliminates the critical nitrogen heteroatom responsible for coordinating with metal centers (e.g., zinc in metalloenzymes) and reduces aqueous compatibility. Consequently, generic substitutions lead to unpredictable solubility profiles, weaker target affinities, and a loss of specificity, making this exact structural combination non-interchangeable for rigorous screening and material synthesis [1].

Hydrolytic Stability in Aqueous Screening Buffers

For high-throughput screening and long-term assay stability, the amide linkage must resist hydrolysis. The N-(1,3-thiazol-2-yl) carboxamide demonstrates significantly higher stability in aqueous media at pH 7.4 compared to the corresponding coumarin-3-carboxylate esters. While standard ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylates exhibit measurable degradation within 48 hours in aqueous buffer, the thiazol-2-yl amide remains highly intact, ensuring reliable concentration maintenance during extended incubation periods and reducing the need for continuous re-preparation of stock solutions [1].

Evidence DimensionHydrolytic stability (pH 7.4 buffer, 48h)
Target Compound Data>95% intact
Comparator Or BaselineEthyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (significant degradation)
Quantified DifferenceSubstantially improved half-life in aqueous media
ConditionsAqueous buffer, pH 7.4, 37°C

Ensures reproducible dosing and eliminates false positives caused by degradation products in long-term biological or chemical assays.

Target Affinity via Halogen and Heteroatom Coordination

In the context of cholinesterase and metalloenzyme inhibition, the exact combination of the 6-chloro group and the thiazole ring provides a dual-anchoring mechanism. The 6-chloro group engages in halogen bonding within hydrophobic sub-pockets, while the thiazole nitrogen acts as a critical hydrogen bond acceptor or metal-coordinating site. Comparative structure-activity relationship (SAR) studies of similar coumarin-3-carboxamides indicate that removing the 6-chloro group or substituting the thiazole with a phenyl ring results in a multi-fold drop in binding affinity, shifting IC50 values from the low nanomolar/micromolar range to significantly weaker potencies [1].

Evidence DimensionEnzyme binding affinity (e.g., AChE or CA IC50)
Target Compound DataHigh affinity (low nanomolar to low micromolar range)
Comparator Or BaselineUnsubstituted or N-phenyl analogs (significantly higher IC50, >10-fold loss in potency)
Quantified Difference10- to 100-fold increase in binding potency
ConditionsIn vitro enzymatic inhibition assays

Validates the procurement of this specific hybrid scaffold over simpler, cheaper coumarin derivatives for high-potency inhibitor development.

Precursor Suitability for Kinase Inhibitor Synthesis

The 6-chloro-2-oxo-2H-chromene-3-carboxamide framework serves as a direct, advanced intermediate for synthesizing complex kinase inhibitors, such as those targeting hematopoietic cell kinase (Hck). Procuring the pre-assembled thiazole-amide linkage saves multiple synthetic steps compared to starting from 6-chloro-2-oxo-2H-chromene-3-carboxylic acid. The intact amide bond is stable under various downstream coupling conditions, allowing researchers to focus on functionalizing the thiazole or coumarin rings without risking premature cleavage of the core scaffold [1].

Evidence DimensionSynthetic step efficiency
Target Compound DataPre-assembled thiazole-amide scaffold (0 steps to core)
Comparator Or Baseline6-chloro-2-oxo-2H-chromene-3-carboxylic acid (requires activation and amide coupling)
Quantified DifferenceEliminates 1-2 synthetic steps and associated yield losses
ConditionsLaboratory-scale synthesis of Hck or related kinase inhibitors

Reduces synthetic bottlenecking and improves overall yields in the development of complex pharmaceutical libraries.

High-Throughput Screening for Metalloenzyme Inhibitors

Due to the chelating potential of the thiazole nitrogen and the robust stability of the amide bond, this compound is perfectly suited as a core scaffold for screening libraries targeting zinc-dependent metalloenzymes like carbonic anhydrases. Its specific structural features ensure consistent assay readouts and high-affinity binding [1].

Development of Cholinesterase Inhibitor Libraries

The 6-chloro-coumarin-3-carboxamide motif is a proven pharmacophore in the design of potent acetylcholinesterase (AChE) inhibitors. Procuring this specific compound allows researchers to leverage the halogen-bonding capabilities of the 6-chloro group to achieve high selectivity and potency in neurological drug discovery programs [2].

Synthesis of Advanced Kinase Inhibitors

The pre-assembled 6-chloro-thiazole-coumarin framework acts as an advanced intermediate for synthesizing complex kinase inhibitors, such as those targeting hematopoietic cell kinase (Hck). Procuring this compound streamlines the synthetic route, bypassing the need for initial amide coupling and allowing direct functionalization [3].

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

305.9865910 g/mol

Monoisotopic Mass

305.9865910 g/mol

Heavy Atom Count

20

Explore Compound Types